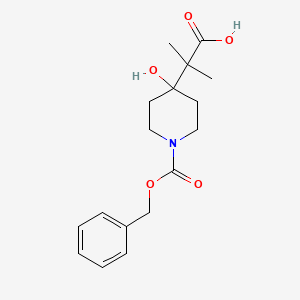
2-(1-Carbobenzyloxy-4-hydroxypiperidin-4-yl)-2-methylpropionic acid
Descripción general
Descripción
2-(1-Carbobenzyloxy-4-hydroxypiperidin-4-yl)-2-methylpropionic acid is a complex organic compound with a unique structure that includes a piperidine ring, a hydroxyl group, and a carbobenzyloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Carbobenzyloxy-4-hydroxypiperidin-4-yl)-2-methylpropionic acid typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include the formation of the piperidine ring, the introduction of the hydroxyl group, and the protection of the amine group with a carbobenzyloxy group. The reaction conditions often involve the use of strong bases, acids, and various organic solvents to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Carbobenzyloxy-4-hydroxypiperidin-4-yl)-2-methylpropionic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbobenzyloxy group can be reduced to reveal the free amine group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles such as alkoxides or halides can be used under basic conditions to substitute the hydroxyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbobenzyloxy group will produce the free amine.
Aplicaciones Científicas De Investigación
2-(1-Carbobenzyloxy-4-hydroxypiperidin-4-yl)-2-methylpropionic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(1-Carbobenzyloxy-4-hydroxypiperidin-4-yl)-2-methylpropionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carbobenzyloxy group can act as a protecting group, allowing the compound to interact selectively with its target. The hydroxyl group can form hydrogen bonds, enhancing the compound’s binding affinity.
Comparación Con Compuestos Similares
2-(1-Carbobenzyloxy-4-hydroxypiperidin-4-yl)-2-methylpropionic acid can be compared with other similar compounds, such as:
2-(1-Carbobenzyloxy-4-hydroxypiperidin-4-yl)-3-phenylpropionic acid: This compound has a phenyl group instead of a methyl group, which can affect its chemical properties and reactivity.
4-Hydroxypiperidine derivatives: These compounds share the piperidine ring and hydroxyl group but differ in their substituents, leading to variations in their biological activity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
2-(4-hydroxy-1-phenylmethoxycarbonylpiperidin-4-yl)-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5/c1-16(2,14(19)20)17(22)8-10-18(11-9-17)15(21)23-12-13-6-4-3-5-7-13/h3-7,22H,8-12H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCKDTVYRXGOJHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)C1(CCN(CC1)C(=O)OCC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













